N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide
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Overview
Description
N-[(Z)-N’-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide is a complex organic compound that features a benzoxazole ring fused with a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-N’-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide typically involves the reaction of 2-aminobenzoxazole with 4-tert-butylbenzoyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-N’-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[(Z)-N’-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of fluorescent materials and optical brighteners.
Biological Research: Investigated for its role in enzyme inhibition and protein binding studies
Mechanism of Action
The mechanism of action of N-[(Z)-N’-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer properties. The benzoxazole ring plays a significant role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazole: A simpler analog with similar aromatic properties.
Benzimidazole: An analog where the oxygen atom is replaced by nitrogen.
Benzothiazole: An analog where the oxygen atom is replaced by sulfur.
Uniqueness
N-[(Z)-N’-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide is unique due to its specific substitution pattern and the presence of the tert-butyl group, which enhances its lipophilicity and stability. This makes it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)13-10-8-12(9-11-13)16(24)22-17(20)23-18-21-14-6-4-5-7-15(14)25-18/h4-11H,1-3H3,(H3,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAKZSSXLFJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=N\C2=NC3=CC=CC=C3O2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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